molecular formula C13H16N4O4S B2890510 ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-37-6

ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2890510
CAS No.: 689750-37-6
M. Wt: 324.36
InChI Key: CBMCWKUDTUWENZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound that has been studied for its potential antitumor activities . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that plays a significant role in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a furan ring, a 1,3,4-thiadiazole ring, and an ethyl acetate group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The compound has been evaluated for its in vitro antitumor activities against various human tumor cell lines . It has shown inhibitory effects, suggesting that it may interact with cellular components to inhibit tumor growth .

Scientific Research Applications

Biological Activity and Antimicrobial Properties

  • Ethyl derivatives of furan carboxylate exhibit significant biological activities, including cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as antibacterial properties against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
  • Certain furan derivatives have been identified as potential inhibitors of glycosidases, with selectivity towards α-L-fucosidase and β-galactosidase, indicating their application in targeting specific enzyme activities (Moreno‐Vargas et al., 2003).

Synthesis and Structural Analysis

  • Novel oxadiazole derivatives containing the furan ring, including ethyl naphtho[2,1-b]furan-2-carboxylate, demonstrate potential in synthesizing antibacterial and antifungal agents (Raol & Acharya, 2015).
  • The crystallographic study of a similar compound, ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals insights into its molecular structure, potentially guiding the synthesis of related compounds (Karczmarzyk et al., 2012).

Antioxidant and Antitumor Activities

  • Research indicates that some furan derivatives, such as those containing the 1,2,4-triazole unit, exhibit notable antioxidant and antitumor properties, suggesting their use in developing new anticancer therapies (Koparir, 2019).

Potential in Polymer Synthesis

  • Furan derivatives, like 2,5-bis(hydroxymethyl)furan, have been used in enzymatic polymerization to create novel biobased polyesters, highlighting their utility in sustainable material synthesis (Jiang et al., 2014).

Future Directions

The compound shows promise in the field of antitumor research, and further studies are needed to fully understand its potential applications . Future research could focus on optimizing its synthesis, exploring its mechanism of action, and evaluating its efficacy in preclinical and clinical trials.

Properties

IUPAC Name

ethyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-3-20-11(18)8-22-13-16-15-10(17(13)2)7-14-12(19)9-5-4-6-21-9/h4-6H,3,7-8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCWKUDTUWENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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